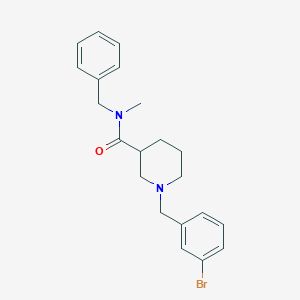![molecular formula C17H18N2O2 B246918 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have a wide range of biological effects.
Mécanisme D'action
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anti-inflammatory and immunomodulatory effects in the immune system. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been shown to have analgesic effects in animal models of pain and has been suggested as a potential therapeutic agent for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which allows for the study of the specific effects of cannabinoid receptor activation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole also has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids. It may also have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole. One area of interest is the development of more selective agonists of the cannabinoid receptors that could be used as therapeutic agents. Another area of interest is the study of the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole on different physiological systems, such as the cardiovascular and respiratory systems. Finally, the development of more advanced methods for the synthesis of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds could facilitate further research in this area.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole is a synthetic cannabinoid that has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been found to have a wide range of biochemical and physiological effects and has been suggested as a potential therapeutic agent for the treatment of various diseases. While 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool, it also has some limitations that need to be taken into account. Further research is needed to fully understand the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds and to develop new therapeutic agents based on these compounds.
Méthodes De Synthèse
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-methoxyphenyl)propan-2-ol with 3-bromopropylphenoxy benzene in the presence of a base to yield the intermediate 1-[3-(2-methoxyphenoxy)propyl]benzene. This intermediate is then reacted with 1H-indazole-3-carboxylic acid in the presence of a coupling agent to yield 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole.
Applications De Recherche Scientifique
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been used to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, and addiction. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has also been used in studies to evaluate the potential therapeutic applications of cannabinoids in the treatment of various diseases.
Propriétés
Nom du produit |
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
1-[3-(2-methoxyphenoxy)propyl]indazole |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-4-5-10-17(16)21-12-6-11-19-15-8-3-2-7-14(15)13-18-19/h2-5,7-10,13H,6,11-12H2,1H3 |
Clé InChI |
FONHOINDPDZSHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
SMILES canonique |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)